Cas no 2648932-05-0 ((2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopentanoic acid)

(2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopentanoic acid Chemical and Physical Properties
Names and Identifiers
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- (2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopentanoic acid
- EN300-1540602
- (2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]pentanoic acid
- 2648932-05-0
-
- Inchi: 1S/C24H28N2O5/c1-3-8-21(23(28)29)26-22(27)13-15(2)25-24(30)31-14-20-18-11-6-4-9-16(18)17-10-5-7-12-19(17)20/h4-7,9-12,15,20-21H,3,8,13-14H2,1-2H3,(H,25,30)(H,26,27)(H,28,29)/t15?,21-/m1/s1
- InChI Key: KAWCQNHIRZTVEY-MZVUKIKXSA-N
- SMILES: O(C(NC(C)CC(N[C@@H](C(=O)O)CCC)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
Computed Properties
- Exact Mass: 424.19982200g/mol
- Monoisotopic Mass: 424.19982200g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 31
- Rotatable Bond Count: 10
- Complexity: 618
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 105Ų
(2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopentanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1540602-5.0g |
(2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]pentanoic acid |
2648932-05-0 | 5g |
$7058.0 | 2023-06-05 | ||
Enamine | EN300-1540602-0.1g |
(2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]pentanoic acid |
2648932-05-0 | 0.1g |
$2142.0 | 2023-06-05 | ||
Enamine | EN300-1540602-1.0g |
(2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]pentanoic acid |
2648932-05-0 | 1g |
$2433.0 | 2023-06-05 | ||
Enamine | EN300-1540602-500mg |
(2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]pentanoic acid |
2648932-05-0 | 500mg |
$809.0 | 2023-09-26 | ||
Enamine | EN300-1540602-2500mg |
(2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]pentanoic acid |
2648932-05-0 | 2500mg |
$1650.0 | 2023-09-26 | ||
Enamine | EN300-1540602-10.0g |
(2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]pentanoic acid |
2648932-05-0 | 10g |
$10464.0 | 2023-06-05 | ||
Enamine | EN300-1540602-0.05g |
(2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]pentanoic acid |
2648932-05-0 | 0.05g |
$2044.0 | 2023-06-05 | ||
Enamine | EN300-1540602-2.5g |
(2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]pentanoic acid |
2648932-05-0 | 2.5g |
$4771.0 | 2023-06-05 | ||
Enamine | EN300-1540602-10000mg |
(2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]pentanoic acid |
2648932-05-0 | 10000mg |
$3622.0 | 2023-09-26 | ||
Enamine | EN300-1540602-50mg |
(2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]pentanoic acid |
2648932-05-0 | 50mg |
$707.0 | 2023-09-26 |
(2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopentanoic acid Related Literature
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V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
Additional information on (2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopentanoic acid
Introduction to (2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopentanoic Acid (CAS No. 2648932-05-0)
(2R-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopentanoic acid) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number CAS No. 2648932-05-0, belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study in medicinal chemistry.
The structure of this compound features a complex arrangement of functional groups, including an amino group, a methoxycarbonyl group, and a fluorene moiety. These structural elements contribute to its unique chemical properties and potential biological interactions. The presence of the fluorene ring, in particular, has been associated with enhanced stability and bioavailability in various pharmaceutical applications.
In recent years, there has been a growing interest in the development of novel compounds that can modulate biological pathways involved in diseases such as cancer, inflammation, and neurodegenerative disorders. The compound (2R-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopentanoic acid) has shown potential in preclinical studies as a modulator of key enzymes and receptors implicated in these conditions. Its ability to interact with biological targets at the molecular level makes it a valuable candidate for further investigation.
The synthesis of (2R-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopentanoic acid) involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. The use of advanced synthetic techniques, such as asymmetric catalysis and protecting group strategies, has been crucial in achieving the desired stereochemical configuration. These synthetic methodologies are essential for producing compounds with specific biological activities.
The pharmacological profile of this compound has been extensively evaluated through in vitro and in vivo studies. Initial findings suggest that it exhibits inhibitory activity against certain enzymes, which could lead to therapeutic applications in areas such as pain management and anti-inflammatory therapy. Additionally, the compound's interaction with biological targets suggests potential for use in drug discovery programs targeting neurological disorders.
The fluorene moiety in the structure of (2R-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopentanoic acid) has been shown to enhance the solubility and metabolic stability of related compounds. This property is particularly valuable in pharmaceutical development, where optimal bioavailability is critical for therapeutic efficacy. The integration of fluorene-based scaffolds into drug candidates has been a successful strategy in improving drug-like properties.
Ongoing research is focused on optimizing the pharmacokinetic properties of this compound through structural modifications. By fine-tuning its chemical structure, scientists aim to enhance its selectivity, reduce potential side effects, and improve its overall therapeutic profile. These efforts are part of a broader trend in drug development towards more targeted and effective treatments.
The potential applications of (2R-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopentanoic acid) extend beyond traditional pharmaceutical uses. Its unique structural features make it a valuable tool for studying enzyme mechanisms and developing new diagnostic assays. Additionally, its ability to interact with biological targets suggests potential applications in regenerative medicine and tissue engineering.
In conclusion, (2R-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopentanoic acid represents a significant advancement in the field of medicinal chemistry. Its complex structure, promising biological activities, and favorable pharmacokinetic properties make it a compelling candidate for further development. As research continues to uncover new applications for this compound, its role in addressing various health challenges is likely to expand.
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